5-Butyl-3-(1-naphthyl)rhodanine
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Overview
Description
5-Butyl-3-(1-naphthyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with a butyl group at the 5-position and a naphthyl group at the 3-position, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-(1-naphthyl)rhodanine typically involves the condensation of rhodanine with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, where rhodanine reacts with an aldehyde in the presence of a base such as piperidine or ammonium acetate. The reaction is usually carried out in a solvent like ethanol or water at room temperature, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of rhodanine derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3-(1-naphthyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Piperidine, ammonium acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazolidine derivatives .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-3-(1-naphthyl)rhodanine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as aldose reductase, which plays a role in diabetic complications. Additionally, it can induce apoptosis in cancer cells by affecting DNA replication and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-ethyl-rhodanine: Known for its anticancer properties.
Rhodanine-3-acetic acid: Used in the treatment of diabetic complications.
5-Arylidene rhodanine derivatives: Exhibiting a broad spectrum of biological activities.
Uniqueness
5-Butyl-3-(1-naphthyl)rhodanine stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a butyl group and a naphthyl group makes it a valuable compound for exploring new therapeutic applications and chemical transformations .
Properties
CAS No. |
23517-81-9 |
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Molecular Formula |
C17H17NOS2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
5-butyl-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17NOS2/c1-2-3-11-15-16(19)18(17(20)21-15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,2-3,11H2,1H3 |
InChI Key |
XLVKPLNMULVMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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